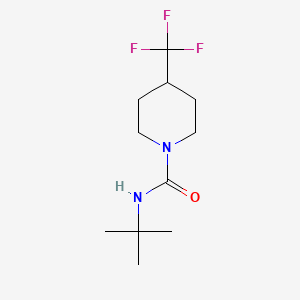

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O/c1-10(2,3)15-9(17)16-6-4-8(5-7-16)11(12,13)14/h8H,4-7H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCLDDGFDLZQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of tert-butyl isocyanate and trifluoromethylated piperidine in the presence of a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to effective modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or alteration of receptor function, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Substituent Effects on Pharmacological Properties

- Trifluoromethyl Group : The -CF₃ group in the target compound is directly attached to the piperidine ring, providing strong electron-withdrawing effects and enhancing metabolic stability. In contrast, Compound 11 places -CF₃ on a phenyl ring, which may alter binding specificity (e.g., RBP4 vs. other targets) .

- tert-Butyl Group : The bulky tert-butyl substituent at the carboxamide nitrogen likely increases lipophilicity, improving membrane permeability compared to polar groups like the phenylsulfonylcarbamoyl in Compound 11 or the 2-oxoethyl in Compound 4h/4m .

Toxicity and Selectivity

- Toxicity Profile : Compound 4h/4m demonstrated lower hepatotoxicity than reference drugs in preclinical models, emphasizing the role of substituents in safety. The tert-butyl and -CF₃ groups in the target compound may further reduce reactive metabolite formation .

- Selectivity : The trifluoromethyl group’s position and electronic effects could enhance selectivity for hydrophobic binding pockets compared to the iodo or chloro substituents in Compound 25 .

Biological Activity

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Enzyme Inhibition and Protein-Ligand Interactions

The compound has been employed in studies focusing on enzyme inhibition and protein-ligand interactions . Its trifluoromethyl group enhances binding affinity, making it a potent inhibitor of various enzymes. This characteristic is particularly valuable in the development of drugs targeting specific pathways in diseases such as cancer and inflammation.

Therapeutic Potential

Recent investigations highlight the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. The compound has shown promising results in preclinical models, indicating potential efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

- Cancer Therapy : In a study examining the cytotoxic effects of various piperidine derivatives, this compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin in FaDu hypopharyngeal tumor cells. The study utilized a three-component reaction leading to the formation of this compound, emphasizing the importance of structural modifications for improved biological activity .

- Inflammation Model : In a murine model of inflammation, the compound was administered at varying doses (33 mg/kg, 100 mg/kg, 300 mg/kg). The results indicated a significant reduction in IL-6 levels post-treatment, suggesting its role in modulating inflammatory responses through TLR7 signaling pathways .

The mechanism by which this compound exerts its biological effects involves:

- Target Interaction : The trifluoromethyl group enhances lipophilicity and binding affinity to target proteins, facilitating effective modulation of biological pathways.

- Enzyme Inhibition : The compound's structural features allow it to inhibit key enzymes involved in disease progression, which is crucial for its anticancer and anti-inflammatory properties .

Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anti-inflammatory, Anticancer | Enzyme inhibition via protein-ligand interactions |

| Bleomycin | Anticancer | DNA strand breakage |

| Other Piperidine Derivatives | Variable | Depends on structural modifications |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of piperidine derivatives has revealed that modifications can significantly influence their biological activities. For instance, compounds with additional functional groups or altered stereochemistry often exhibit enhanced potency against specific targets .

Pharmacological Studies

Pharmacological studies have indicated that this compound can effectively lower inflammatory markers and exhibit cytotoxic effects against cancer cells. These findings support its potential use as a therapeutic agent in treating inflammatory diseases and cancers .

Q & A

Q. What are the recommended methods for synthesizing N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide in laboratory settings?

The synthesis typically involves multi-step reactions, including condensation, reduction, and protection steps. For example:

- Step 1 : Condensation of trifluoromethyl-containing precursors (e.g., 4,4,4-trifluoroacetoacetate derivatives) with piperidine intermediates under reflux conditions in dichloromethane .

- Step 2 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine as a catalyst .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Key considerations: Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group, and monitor reaction progress via TLC or LCMS .

Q. How should researchers characterize the physical and chemical properties of this compound?

Essential characterization methods include:

- Spectroscopy : H/C NMR to confirm structural integrity (e.g., tert-butyl protons at δ ~1.4 ppm, trifluoromethyl signals at δ ~70 ppm in F NMR) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H]+ = 282.42) .

- Thermal analysis : DSC/TGA to assess stability (decomposition temperature typically >200°C) .

- Crystallography : Single-crystal X-ray diffraction for solid-state structure determination (e.g., lattice parameters: a = 13.286 Å, b = 9.1468 Å) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Respiratory protection (N95 mask), nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation exposure (occupational exposure limit: <1 mg/m³) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Immediate eye irrigation with water for 15 minutes upon contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies often arise due to variations in experimental models (e.g., in vitro vs. in vivo). A systematic approach includes:

- Cross-referencing sources : Compare acute toxicity data from SDS sheets (e.g., LD50 values) with peer-reviewed studies .

- Mechanistic studies : Conduct cytotoxicity assays (e.g., MTT on HepG2 cells) to evaluate metabolic interference caused by the trifluoromethyl group .

- Dose-response modeling : Use Hill equation analysis to reconcile differences in IC50 values across studies .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Catalyst optimization : Replace traditional bases (e.g., triethylamine) with Pd-catalyzed coupling for higher regioselectivity .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Temperature control : Maintain reactions at 0–20°C during sensitive steps (e.g., trifluoromethyl group introduction) to avoid side reactions .

- Scalability : Transition from batch to continuous flow systems for improved reproducibility at gram-scale .

Q. How does the trifluoromethyl group influence biological activity in pharmacological studies?

The CF group enhances:

- Lipophilicity : LogP increases by ~1.5 units, improving blood-brain barrier penetration .

- Metabolic stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds .

- Target binding : Electronegative fluorine atoms engage in halogen bonding with kinase active sites (e.g., NK-1 receptor antagonism) .

Experimental validation: Compare IC50 values of CF-containing analogs vs. non-fluorinated counterparts in receptor-binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.